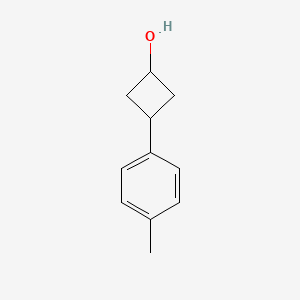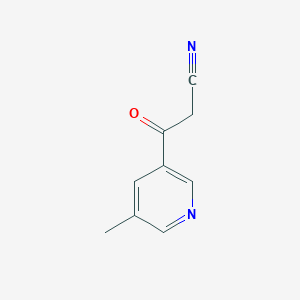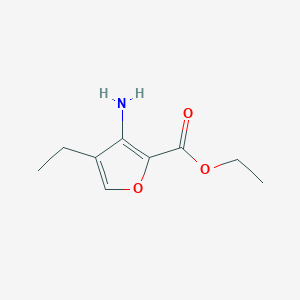
1-Cyclopropyl-3-ethoxy-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-ethoxy-5-fluorobenzene is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with a cyclopropyl group, an ethoxy group, and a fluorine atom. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-3-ethoxy-5-fluorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene derivatives using various catalysts such as metal halogen acids, metal oxides, metal triflates, and ionic liquids . The reaction typically requires anhydrous conditions and produces corrosive acid wastes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing efficient catalytic systems to maximize yield and minimize waste. The choice of catalyst and reaction conditions can significantly impact the efficiency and environmental footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-ethoxy-5-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile, facilitated by catalysts such as Lewis acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include acyl chlorides or anhydrides, with catalysts such as aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield monoacylated products, while oxidation and reduction reactions can produce various oxidized or reduced derivatives.
Scientific Research Applications
1-Cyclopropyl-3-ethoxy-5-fluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of fine chemicals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethoxy-5-fluorobenzene involves its interactions with molecular targets and pathways. For example, in electrophilic aromatic substitution, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products . The specific molecular targets and pathways depend on the context of its application, such as its role in organic synthesis or potential biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-ethoxybenzene: Lacks the fluorine substituent, resulting in different chemical properties.
1-Cyclopropyl-5-fluorobenzene: Lacks the ethoxy group, affecting its reactivity and applications.
3-Ethoxy-5-fluorobenzene: Lacks the cyclopropyl group, leading to variations in its chemical behavior.
Uniqueness
1-Cyclopropyl-3-ethoxy-5-fluorobenzene is unique due to the combination of its substituents, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethoxy-5-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-13-11-6-9(8-3-4-8)5-10(12)7-11/h5-8H,2-4H2,1H3 |
InChI Key |
OQJACDZRWQUIFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (R)-2-Methyl-3-[(methylsulfonyl)oxy]propanoate](/img/structure/B13693295.png)
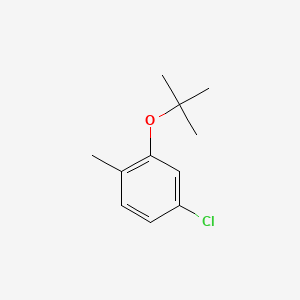
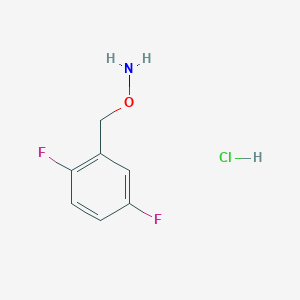
![Bicyclo[2.2.2]octane-2,5-dicarboxylic Acid](/img/structure/B13693305.png)
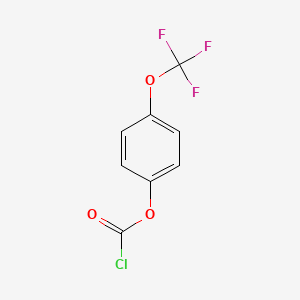
![Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13693310.png)
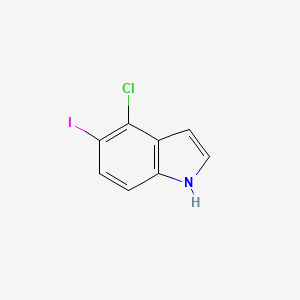
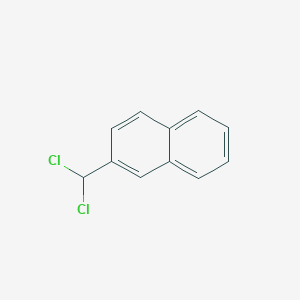
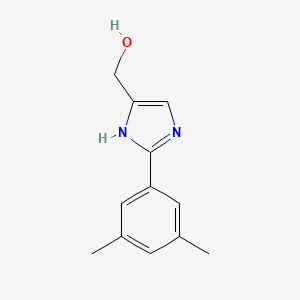

![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
